Perrottetinene

説明

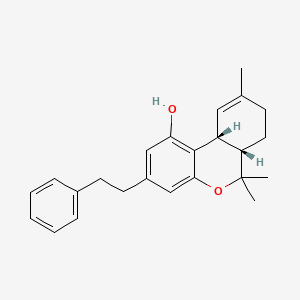

Structure

3D Structure

特性

IUPAC Name |

(6aS,10aR)-6,6,9-trimethyl-3-(2-phenylethyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,13-15,19-20,25H,9-12H2,1-3H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHMKBLKWFFFSZ-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028205 | |

| Record name | Perrottetinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160041-34-9 | |

| Record name | (6aS,10aR)-6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-(2-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160041-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perrottetinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERROTTETINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ8N3GKD3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Ecological Context

Perrottetinene Diol (PTD) and this compound Diol Acid (PTDA)

Scientists have identified and characterized this compound diol (trans-PTD) and its acidic precursor, this compound diol acid (PTDA), from Radula marginata. nih.govcinz.nzotago.ac.nz Trans-PTD is structurally analogous to cannabidiol (B1668261) (CBD), a major non-psychoactive cannabinoid in Cannabis. nih.govcinz.nzotago.ac.nz The identification of these compounds in nature for the first time has expanded the known diversity of bibenzyl cannabinoids. nih.govotago.ac.nz

Bibenzyl-4-Geranyl (BB4G) and Bibenzyl-4-Geranyl Acid (BB4GA)

Also isolated from Radula marginata are bibenzyl-4-geranyl (BB4G) and its corresponding acid, bibenzyl-4-geranyl acid (BB4GA). nih.govcinz.nzotago.ac.nz These compounds are analogous to cannabigerol (B157186) (CBG) and cannabigerolic acid (CBGA), respectively, which are precursor cannabinoids in the Cannabis plant. nih.govcinz.nzotago.ac.nz BB4GA is considered a potential biosynthetic precursor to this compound. nih.gov

Chemotype Variation and Genetic Control in Radula marginata

Studies of Radula marginata populations have revealed distinct chemotypes, where individual plants are dominated by either this compound (PET), this compound diol (PTD), or bibenzyl-4-geranyl (BB4G). nih.govcinz.nzotago.ac.nz This variation is strikingly similar to the well-documented chemotypes found in Cannabis, which are characterized by dominant levels of THC, CBD, or CBG. nih.govcinz.nzotago.ac.nz

The persistence of these site-selective chemotypes in Radula marginata after being grown under controlled lighting conditions and in in-vitro progeny strongly suggests that this variation is under genetic control. nih.govotago.ac.nzresearchgate.net This indicates that the biosynthetic pathways leading to these different bibenzyl cannabinoids are genetically determined, much like in Cannabis. nih.govresearchgate.netresearchgate.net The existence of these distinct chemotypes points towards a convergent evolution of cannabinoid biosynthesis in two distantly related plant lineages: liverworts and Cannabis. nih.govcinz.nzotago.ac.nz

Data Tables

Distinct Structural Features

This compound's unique architecture is characterized by two primary features: a bibenzyl tailchain and a cis-fused ring junction.

A crucial stereochemical distinction of this compound is the cis-fusion of its cyclohexene (B86901) and dihydropyran rings. acs.orgwikipedia.org This is in contrast to the trans-fused ring system typically found in THC. acs.org This cis configuration imparts a bent, V-shaped geometry to the molecule, which affects how it interacts with biological targets. acs.org

Diastereoisomeric Forms of this compound

The spatial arrangement of atoms in this compound gives rise to different diastereoisomers, which are stereoisomers that are not mirror images of each other. The two primary diastereomers of interest are (-)-cis-perrottetinene and the unnatural (-)-trans-perrottetinene. researchgate.netmdpi.com

This is the naturally occurring form of the compound found in liverworts of the Radula genus. researchgate.netmdpi.comnih.gov Its structure has been confirmed through total synthesis and spectroscopic analysis. nih.gov Studies have shown that (-)-cis-perrottetinene is a psychoactive cannabinoid that interacts with the body's cannabinoid receptors. sigmaaldrich.comnih.gov

The (-)-trans-perrottetinene diastereomer does not occur naturally but has been synthesized for research purposes to investigate the structure-activity relationships of this compound. researchgate.netmdpi.comnih.gov Interestingly, the synthetic trans isomer has shown different potencies in its interaction with cannabinoid receptors compared to the natural cis isomer. unich.it

| Compound | Natural Occurrence | Ring Junction Stereochemistry |

| (-)-cis-Perrottetinene | Yes | cis |

| (-)-trans-Perrottetinene | No | trans |

Absolute Configuration Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, of this compound has been a critical step in understanding its properties. The absolute configuration of (-)-perrottetinene was definitively established in 2008 through enantioselective total synthesis. wikipedia.orgnih.gov

Key methodologies employed in this process include:

Stereoselective Total Synthesis: This involves designing a chemical synthesis route that selectively produces a single stereoisomer. The synthesis of (-)-perrottetinene from starting materials of known chirality allowed for the unambiguous assignment of its absolute configuration. nih.gov A key step in this synthesis was a diastereoselective Ireland-Claisen rearrangement to create the cis-disubstituted cyclohexene ring. nih.govgoogle.com

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in elucidating the relative stereochemistry of the molecule, particularly the cis-fused ring system, by comparing the data with that of the unnatural trans isomer. acs.org

X-ray Crystallography: This powerful technique can provide definitive proof of the three-dimensional structure of a crystalline compound. otago.ac.nz While not explicitly detailed for the initial assignment of this compound's absolute configuration in the provided context, it is a standard and powerful method for such determinations.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. jascoinc.com This method is a valuable tool for determining the absolute configuration of chiral molecules in solution. nih.govrsc.org

The successful assignment of the absolute configuration of (-)-perrottetinene has been crucial for subsequent pharmacological studies and for understanding its relationship to other cannabinoids. nih.gov

Biosynthesis of Perrottetinene

Proposed Biosynthetic Pathway in Radula Species

The proposed pathway for perrottetinene synthesis in liverworts of the Radula genus involves a series of steps that parallel, yet diverge from, the cannabinoid pathway in Cannabis. researchgate.netencyclopedia.pub The central theme is the combination of a terpenoid precursor with a polyketide-derived aromatic acid. nih.govmdpi.com

Precursor Molecules: Geranyl Diphosphate (B83284) (GPP) and Stilbene (B7821643) Acid Derivatives

The biosynthesis of this compound is believed to start from two primary precursor molecules: geranyl diphosphate (GPP) and a stilbene acid derivative. researchgate.netnih.gov GPP is a common terpenoid precursor found across the plant kingdom, formed through the condensation of two five-carbon isoprene (B109036) units. nih.gov Transcriptomic analysis of Radula marginata has identified candidate genes for the enzymes required to produce GPP from primary metabolites. nih.govfrontiersin.org

The key distinction in the Radula pathway lies in the aromatic acid precursor. researchgate.net Instead of olivetolic acid, which is used in Cannabis to form cannabinoids, Radula species utilize a stilbene acid, likely lunularic acid. researchgate.netnih.gov Stilbene acids are synthesized from p-coumaroyl-CoA, a derivative of the amino acid phenylalanine, which undergoes condensation with three molecules of malonyl-CoA. nih.gov This initial step is catalyzed by a type III polyketide synthase (PKS). encyclopedia.pubmdpi.com

Putative Enzymatic Steps and Catalysis

Following the formation of the precursor molecules, the proposed biosynthetic route involves several enzymatic steps. A crucial reaction is the prenylation of the stilbene acid with GPP. This is catalyzed by an aromatic prenyltransferase, which attaches the geranyl group to the aromatic ring of the stilbene acid, forming a bibenzyl cannabinoid precursor analogous to cannabigerolic acid (CBGA) in Cannabis. researchgate.netnih.gov This precursor is perrottetinenic acid (PETA). nih.gov

Subsequent cyclization of perrottetinenic acid, likely facilitated by a specific synthase enzyme, would then lead to the formation of this compound. nih.gov While the precise enzymes responsible for these later steps in Radula have not been definitively identified, transcriptomic studies have revealed the presence of type III PKS enzymes, recognized as stilbene synthases (STS), which are crucial for the initial formation of the stilbene core. mdpi.comnih.gov Further research is needed to fully characterize the downstream cyclases and other enzymes involved in converting the initial precursors into the final this compound molecule. nih.gov

Comparative Biosynthesis with Cannabis sativa Cannabinoids

The biosynthesis of this compound in Radula and cannabinoids like THC in Cannabis presents a remarkable case of convergent evolution, where two distantly related plant lineages have independently evolved the ability to produce structurally and functionally similar psychoactive compounds. nih.govcosmosmagazine.com

Similarities in Terpenoid Precursors

A significant similarity between the two biosynthetic pathways is the utilization of geranyl diphosphate (GPP) as the terpenoid precursor. nih.govresearchgate.net In both Radula and Cannabis, GPP provides the ten-carbon monoterpene unit that is essential for the final structure of the respective cannabinoids. nih.govpublish.csiro.au The genes responsible for GPP synthesis have been identified in the transcriptomes of both plant groups, underscoring this shared foundational step. nih.gov

Differences in Polyketide Derivatives and Downstream Enzymes

The primary divergence in the biosynthetic pathways lies in the polyketide-derived aromatic acid and the subsequent enzymatic machinery. researchgate.netresearchgate.net Cannabis sativa employs the polyketide olivetolic acid, which is formed from the condensation of hexanoyl-CoA and three molecules of malonyl-CoA. nih.govmdpi.com In contrast, Radula species utilize a stilbene acid, derived from p-coumaroyl-CoA and three malonyl-CoA molecules. nih.gov This fundamental difference in the starting aromatic acid dictates the final structure of the resulting cannabinoid, leading to the bibenzyl structure of this compound as opposed to the alkylresorcinol structure of THC. nih.gov

This initial difference in precursors necessitates distinct downstream enzymes. The enzymes responsible for cyclizing the precursor to form the final cannabinoid structure, such as THCA synthase in Cannabis, are expected to have counterparts in Radula that are specifically adapted to the stilbene-based precursor. researchgate.netnih.gov

Genetic and Transcriptomic Insights into Biosynthetic Enzymes

Advances in genetic and transcriptomic analysis have begun to unravel the molecular basis for this compound biosynthesis in Radula. researchgate.netresearchgate.net Deep sequencing of the Radula marginata transcriptome has led to the identification of numerous putative genes involved in the pathway. researchgate.netnih.gov Researchers have successfully identified candidate genes for nearly all the enzymes required for the synthesis of GPP. nih.gov

Furthermore, transcriptomic data has revealed the presence of stilbene synthase (STS) genes, which are considered homologs to the olivetolic acid synthase in Cannabis. researchgate.netnih.gov These STS enzymes are responsible for producing the core stilbene structure. nih.gov In total, transcriptomic analyses have identified thousands of putative genes encoding a vast array of enzymes, providing a valuable resource for future research aimed at fully elucidating the this compound biosynthetic pathway. researchgate.netresearchgate.net Comparative analyses of transcription factors between Radula and other plants have also highlighted unique regulatory elements that may control the expression of these biosynthetic genes. researchgate.netresearchgate.net

Identification of Putative Precursor Genes

The investigation into the genetic underpinnings of this compound biosynthesis has largely been guided by transcriptomic analysis of Radula marginata. cabidigitallibrary.orgresearchgate.net By sequencing, assembling, and annotating the transcriptome of this liverwort, researchers have identified a suite of candidate genes believed to be involved in the pathway. researchgate.netresearchgate.net This approach led to the identification of 11,421 putative genes that encode 1,554 enzymes across 145 biosynthetic pathways. researchgate.net

A key finding from these transcriptomic studies is the identification of genes for the biosynthesis of stilbene acid, which is considered the central precursor for this compound, analogous to olivetolic acid in the THC pathway. researchgate.netresearchgate.net The pathway to this compound is believed to start from the amino acid phenylalanine, which is acted upon by a series of enzymes to form the bibenzyl scaffold. nih.gov

Research has identified several classes of enzymes whose genes are present in the R. marginata transcriptome and are homologous to those in the cannabinoid pathway of C. sativa. scholaris.canih.gov These findings provide a foundational understanding of the molecular machinery required to produce this compound and its acidic precursor, perrottetinenic acid. researchgate.netnih.gov

| Gene/Enzyme Class | Putative Function in this compound Biosynthesis | Supporting Evidence |

| Phenylalanine ammonia (B1221849) lyase (PAL) | Catalyzes the initial step, converting phenylalanine to cinnamic acid. nih.gov | Identified in the proposed biosynthetic pathway. nih.gov |

| 4-coumaroyl CoA-ligase (4CL) | Activates intermediates in the phenylpropanoid pathway. nih.gov | Identified in the proposed biosynthetic pathway. nih.gov |

| Polyketide Synthase (PKS) | A putative type III PKS is thought to assemble the core bibenzyl structure. scholaris.canih.gov Seven candidate Radula PKS genes were identified through homology and transcriptomic analysis. scholaris.ca | |

| Stilbene Synthase (STS) | A homolog of olivetolic acid synthase, STS in R. marginata is believed to synthesize the stilbene acid precursor. researchgate.net Its protein structure has been characterized. researchgate.net | |

| Double Bond Reductase (DBR) | Potentially involved in modifying the polyketide chain. nih.gov | Identified in the proposed biosynthetic pathway. nih.gov |

| Polyketide Reductase (PKR) | May be involved in the reduction steps during the formation of the bibenzyl core. nih.gov | Identified in the proposed biosynthetic pathway. nih.gov |

| Olivetolic Acid Cyclase (OAC) | An OAC-like enzyme is proposed to be involved in the cyclization of the polyketide intermediate to form the bibenzyl core. nih.gov | Identified in the proposed biosynthetic pathway. nih.gov |

The transcriptomic data revealed the expression of all upstream genes necessary for producing two key intermediates: stilbene acid (SA) and geranyl diphosphate (GPP). researchgate.net Furthermore, metabolomic analysis has putatively identified bibenzyl-4-gerolic acid (BB4GA), a potential precursor to this compound that is analogous to cannabigerolic acid (CBGA). researchgate.netnih.gov

Role of Aromatic Prenyltransferases

Aromatic prenyltransferases (PTs) are crucial enzymes that catalyze the attachment of a prenyl group (like a geranyl group) to an aromatic molecule. jst.go.jpmdpi.com This step, known as prenylation, is a pivotal point in cannabinoid biosynthesis, linking the polyketide and isoprenoid pathways. jst.go.jp In the case of this compound, an aromatic prenyltransferase is responsible for attaching a geranyl diphosphate (GPP) molecule to the bibenzyl core, leading to the formation of the this compound structure. researchgate.netmdpi.com

While a specific aromatic prenyltransferase from Radula has not yet been fully characterized, studies on related enzymes from Cannabis sativa provide significant insights. jst.go.jp The C. sativa aromatic prenyltransferase CsPT4, which synthesizes cannabigerolic acid (CBGA) by combining olivetolic acid (OA) and GPP, has demonstrated a broad substrate scope. jst.go.jp Notably, CsPT4 can utilize bibenzyl aromatic substrates like 2,4-dihydroxy-6-phenylethylbenzoic acid (DPA), which is structurally similar to the proposed stilbene acid precursor of this compound. jst.go.jp This suggests that a homologous enzyme in R. marginata likely performs the key geranylation step in this compound biosynthesis. jst.go.jp

Aromatic prenyltransferases involved in cannabinoid synthesis are typically membrane-bound enzymes located in plastids. mdpi.com This localization implies that the GPP precursor is supplied by the methylerythritol 4-phosphate (MEP) pathway within the plastids. mdpi.com

| Enzyme | Organism | Function & Relevance to this compound Synthesis |

| CsPT4 | Cannabis sativa | An aromatic prenyltransferase that synthesizes CBGA. jst.go.jp It demonstrates the ability to prenylate bibenzyl resorcylic acid skeletons, suggesting a similar enzyme exists in Radula for this compound synthesis. jst.go.jp It can alter its reaction specificity between C- and O-prenylation depending on the substrate. jst.go.jp |

| NphB | Streptomyces sp. | A soluble aromatic prenyltransferase from bacteria that can geranylate olivetolic acid to form CBGA. acs.org Its existence shows that CBGA synthase activity is not exclusive to plants and highlights the potential for discovering novel prenyltransferases for cannabinoid synthesis. mdpi.comacs.org |

| Putative Radula PT | Radula marginata | A yet-to-be-identified prenyltransferase hypothesized to catalyze the geranylation of a stilbene acid derivative with geranyl diphosphate (GPP) to form a this compound precursor like bibenzyl-4-gerolic acid (BB4GA). researchgate.netresearchgate.net |

The discovery and characterization of these prenyltransferases are critical for understanding the biosynthesis of this compound and for potential future efforts in the heterologous production of this and other novel cannabinoids. scholaris.camdpi.com

Chemical Synthesis Methodologies

Total Synthesis Approaches for Perrottetinene

The total synthesis of this compound has been a subject of interest since its discovery, primarily to confirm its absolute configuration and to provide material for pharmacological studies. wikipedia.orgnih.gov

The first total synthesis of (–)-perrottetinene was reported in 2008, which successfully established its absolute configuration as (6aS,10aR). wikipedia.orgacs.org A primary challenge in synthesizing this compound is the construction of the cis-fused junction between the cyclohexene (B86901) and pyran rings. This stereochemistry is thermodynamically less stable than the trans-fused system found in most naturally occurring tetrahydrocannabinols, such as THC. acs.orgacs.org Consequently, many synthetic strategies developed for THC, which often result in the more stable trans isomer, are not directly applicable or suffer from low selectivity when targeting the cis structure of this compound. acs.org Early predictions of bibenzyl cannabinoids by Crombie in the 1980s led to the synthesis of the trans isomer, but the existence of the natural cis-fused variant was not anticipated. acs.orgthieme-connect.com

To address the challenge of creating the less stable cis-fused ring system, chemists have developed highly stereoselective strategies. These methods are designed to precisely control the formation of the key stereocenters. The first stereoselective total synthesis of (−)-perrottetinene was achieved from readily available starting materials and confirmed the molecule's absolute stereochemistry. nih.gov

A cornerstone of modern this compound synthesis is the strategic combination of the Ireland-Claisen rearrangement and ring-closing metathesis (RCM). snu.ac.kr This powerful sequence has been central to the first and subsequent stereoselective total syntheses. nih.govresearchgate.net

The Ireland-Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement of an allylic ester, is employed to establish the crucial relative stereochemistry of the two contiguous stereocenters on what will become the cyclohexene ring. acs.orgnumberanalytics.com By controlling the enolate geometry during the rearrangement, a high degree of diastereoselectivity (>20:1) can be achieved, effectively setting the cis relationship of the substituents. acs.org

Following the rearrangement, the newly formed acyclic precursor, which contains two terminal olefin groups, undergoes a ring-closing metathesis (RCM) reaction. This step, often utilizing a Grubbs' catalyst, efficiently constructs the six-membered cyclohexene ring. acs.orggoogle.com The RCM reaction has proven to be robust, proceeding successfully even in the presence of unprotected phenol (B47542) groups in the substrate. acs.orgthieme-connect.com The final step in forming the tricyclic core is an acid-catalyzed cyclization to create the pyran ring. rsc.org

Table 1: Key Reactions in Stereoselective Synthesis

| Reaction | Purpose | Catalyst/Reagents | Ref |

|---|---|---|---|

| Ireland-Claisen Rearrangement | Sets the cis stereochemistry of two contiguous stereocenters. | LDA, TBSCl, HMPA | acs.org |

| Ring-Closing Metathesis (RCM) | Forms the cyclohexene ring from a diene precursor. | Grubbs' Catalyst | acs.orgthieme-connect.com |

| Stille Coupling | Connects the bibenzyl side chain to the core structure. | Pd₂(dba)₃, P(t-Bu)₃ | acs.orgthieme-connect.com |

Enantiospecific syntheses utilize starting materials that are already chiral, transferring this chirality through the synthetic sequence to the final product. The first total synthesis of (–)-perrottetinene derived its absolute stereochemistry from a chiral γ-hydroxy vinylstannane, which was incorporated via a Stille coupling reaction. acs.orgacs.orgnih.gov

Another successful approach employs readily available and inexpensive chiral precursors from the "chiral pool," such as R-(+)- and S-(−)-limonene. rsc.orgrsc.org A protecting-group-free synthesis starting from limonene (B3431351) was developed to produce various tetrahydrocannabinoid natural products, including epi-perrottetinene. rsc.orgresearchgate.net This method involves a highly diastereoselective Lewis acid-catalyzed Friedel-Crafts coupling of a cyclic allylic alcohol (derived from limonene) with a resorcinol (B1680541) derivative. rsc.orgrsc.org This strategy is notable for its high atom economy and efficiency. rsc.orgresearchgate.net

One such concise synthesis of (±)-perrottetinene was developed utilizing a hetero-Diels-Alder reaction of a quinine (B1679958) methide intermediate as the key step. researchgate.net Another highly efficient, protecting-group-free method achieves the synthesis of tetrahydrocannabinoid analogues, including epi-perrottetinene, in fewer than six steps from limonene. rsc.orgrsc.org These approaches offer faster access to the this compound scaffold and its derivatives. rsc.org

Stereoselective Total Synthesis Strategies

Synthesis of this compound Analogs and Derivatives

The synthetic methodologies developed for this compound are versatile and have been adapted to create a range of analogs and derivatives for further study. By using the same core strategies but varying the starting materials, chemists can access different stereoisomers and structurally related compounds.

For example, a versatile total synthesis was reported that produced not only the natural (–)-cis-perrottetinene but also its unnatural (–)-trans diastereoisomer. nih.gov This allowed for a direct comparison of their biological activities. nih.gov Additionally, the enantiospecific synthesis starting from limonene has been used to generate epi-perrottetinene and other analogues by coupling the chiral cyclic alcohol with various resorcinol derivatives. rsc.orgrsc.orgresearchgate.net The synthesis of other related bibenzyl cannabinoids found in the Radula genus, such as this compound diol (PTD) and bibenzyl-4-geranyl (BB4G), has also been reported, expanding the library of these unique natural products available for research. nih.gov

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation | Type |

|---|---|---|

| This compound | PET | Natural Product |

| (–)-cis-Perrottetinene | cis-PET | Natural Diastereomer |

| (–)-trans-Perrottetinene | trans-PET | Unnatural Diastereomer |

| epi-Perrottetinene | Unnatural Diastereomer | |

| Δ⁹-Tetrahydrocannabinol | THC | Natural Product (Cannabis) |

| This compound diol | PTD | Natural Product (Radula) |

| Bibenzyl-4-geranyl | BB4G | Natural Product (Radula) |

| R-(+)-Limonene | Chiral Precursor | |

| S-(−)-Limonene | Chiral Precursor | |

| Grubbs' Catalyst | RCM Catalyst | |

| Lithium diisopropylamide | LDA | Reagent |

| tert-Butyldimethylsilyl chloride | TBSCl | Reagent |

| Hexamethylphosphoramide | HMPA | Reagent |

Diastereomeric Synthesis

The stereochemistry of this compound (PET) is crucial for its biological activity, prompting the development of synthetic routes that can selectively produce its various diastereomers, primarily (-)-cis-PET and (-)-trans-PET.

One of the first stereoselective total syntheses of (-)-perrottetinene was achieved using a strategy where the absolute stereochemistry was derived from a chiral γ-hydroxy vinylstannane. nih.gov A key step in this process involved a diastereoselective Ireland-Claisen rearrangement to construct the cis-disubstituted cyclohexene ring, followed by a ring-closing metathesis reaction. nih.govresearchgate.net This approach successfully established the cis-stereochemistry of the molecule. researchgate.net

A versatile and stereodivergent total synthesis has also been developed, enabling the production of both (-)-cis-PET and its (-)-trans diastereoisomer. nih.govcore.ac.uk This method, based on a previously established stereodivergent synthesis for Δ⁹-tetrahydrocannabinols (THCs), provides access to different stereoisomers for comparative biological evaluation. nih.gov The synthesis of the (-)-trans diastereoisomer allowed for a deeper understanding of the structure-activity relationships of this compound. nih.gov These synthetic achievements have been pivotal in confirming the psychoactive properties of (-)-cis-PET, which structurally resembles (-)-Δ⁹-trans-tetrahydrocannabinol (Δ⁹-trans-THC), and in demonstrating that both cis and trans diastereomers can penetrate the brain and elicit cannabinoid-like effects. nih.govresearchgate.net

| Method | Key Reaction(s) | Outcome | Reference(s) |

| Stereoselective Total Synthesis | Diastereoselective Ireland-Claisen rearrangement; Ring-closing metathesis | Synthesis of (-)-perrottetinene with cis-stereochemistry. | nih.govresearchgate.net |

| Stereodivergent Total Synthesis | Based on stereodivergent catalysis for Δ⁹-THCs | Versatile synthesis of both (-)-cis-PET and its (-)-trans diastereoisomer. | nih.govcore.ac.uknih.gov |

| Enantiospecific Total Synthesis | Lewis acid catalyzed Friedel–Crafts coupling of a cyclic allylic alcohol with a resorcinol derivative. | Synthesis of epi-perrottetinene as a single diastereomer. | rsc.org |

Analogs with Modified Side Chains

The modification of the side chain on the resorcinyl core of cannabinoids is a known strategy for modulating pharmacological activity. jst.go.jp While much of this research has focused on THC analogs, the principles are applicable to this compound. The alkyl side chain is a critical pharmacophore, and altering its length, saturation, and branching can significantly impact receptor binding and efficacy. jst.go.jpmdpi.com

For instance, studies on THC analogs have shown that elongating the standard C5 pentyl side chain can increase affinity for cannabinoid receptors. jst.go.jp The discovery of Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP), a THC analog with a seven-carbon side chain, revealed it to have a higher CB1 agonist activity than THC itself. mdpi.com This highlights the potential for creating more potent this compound analogs by modifying its bibenzyl side chain's counterpart on the aromatic ring.

Biotechnological approaches have also emerged for producing cannabinoid analogs with diverse side chains. Engineered yeast strains have been used to biosynthesize analogs with varying alkyl chain lengths by feeding them the corresponding precursor fatty acids. mdpi.com This method allows for the incorporation of features like alkene and alkyne groups into the side chain, opening avenues for further synthetic modifications. mdpi.com Such strategies could be adapted to produce a library of this compound analogs with unique side chains, facilitating the exploration of their therapeutic potential. jst.go.jp

| Modification Strategy | Target | Rationale/Potential Outcome | Reference(s) |

| Side Chain Elongation | Alkyl moiety on the resorcinyl core | Increase affinity for cannabinoid receptors and enhance biological activity. | jst.go.jp |

| Heterologous Biosynthesis | Alkyl side chain | Produce analogs with varying chain length, saturation, and branching using engineered yeast. | mdpi.com |

| Introduction of Functional Groups | Alkyl side chain | Incorporate alkene or alkyne groups for further synthetic derivatization. | mdpi.com |

Synthesis of Bibenzyl Cannabinoid and Benzopyran Analogs

Concise synthetic methodologies have been developed for this compound and related structures, such as benzopyran and other bibenzyl cannabinoid analogs. One notable approach involves the synthesis of (±)-perrottetinene using a methodology designed for creating a variety of benzopyrans and cannabinoid analogues. researchgate.net This method utilizes ethylenediamine (B42938) diacetate as a catalyst for the reaction between substituted resorcinols and α,β-unsaturated aldehydes. researchgate.net

| Synthetic Approach | Catalyst/Reagents | Products | Key Features | Reference(s) |

| Condensation Reaction | Ethylenediamine diacetate | (±)-Perrottetinene, Benzopyran and Cannabinoid Analogs | Concise synthesis from substituted resorcinols and α,β-unsaturated aldehydes. | researchgate.net |

| Friedel–Crafts Coupling | BF₃·OEt₂ (Lewis Acid) | epi-Perrottetinene, Machaeriol-D, Δ⁸-THC, Δ⁹-THC, and their analogues. | Protecting group-free, highly diastereoselective, high atom economy, enantiospecific. | rsc.orgresearchgate.net |

Pharmacological and Molecular Mechanisms of Action

Cannabinoid Receptor (CB1 and CB2) Interactions

Perrottetinene demonstrates a clear interaction with both CB1 and CB2 cannabinoid receptors, which are the principal targets for cannabinoids within the central nervous system and peripheral tissues. nih.govnih.govresearchgate.net Studies using animal models have shown that this compound can easily cross the blood-brain barrier to activate these receptors. drugtargetreview.comsciencedaily.comswissinfo.ch This activation is responsible for its centrally mediated effects, including catalepsy, hypothermia, reduced locomotion, and analgesia, all of which are dependent on the CB1 receptor. nih.gov Computational and in vitro studies have further elucidated the specific nature of these interactions. nih.govacs.orgresearchgate.net

Research has quantified the binding affinities of this compound's diastereomers, (-)-cis-perrottetinene (the natural form) and the synthetic (-)-trans-perrottetinene, for human CB1 and CB2 receptors. wikipedia.orgacs.org Both isomers act as partial agonists at these receptors. researchgate.netwikipedia.orgacs.org

A 2018 study reported the following binding affinities (Ki):

(-)-cis-Perrottetinene : Ki of 481 nM at the CB1 receptor and 225 nM at the CB2 receptor. researchgate.netwikipedia.org

(-)-trans-Perrottetinene : Ki of 127 nM at the CB1 receptor and 126 nM at the CB2 receptor, indicating a higher affinity than its natural cis-isomer. researchgate.netwikipedia.org

These findings characterize this compound as a cannabinoid with moderate binding activity. acs.org In silico modeling suggests that tryptophan residues, specifically Trp-279 and Trp-356, within the CB1 receptor play a significant role in the binding of this compound. nih.govacs.orgresearchgate.net The interaction with these residues may influence its partial agonist activity. nih.govacs.orgresearchgate.net

Binding Affinity of this compound Diastereomers at Cannabinoid Receptors

| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Receptor Activity Profile |

|---|---|---|---|

| (-)-cis-Perrottetinene | 481 nM | 225 nM | Partial Agonist |

| (-)-trans-Perrottetinene | 127 nM | 126 nM | Partial Agonist |

When compared to Δ9-THC, this compound is considered a less potent cannabinoid. cdnsciencepub.comresearchgate.net Studies found that natural (-)-cis-perrottetinene has a binding affinity for the CB1 receptor that is over 22 times weaker than that of Δ9-THC. wikipedia.org Despite this lower potency, it activates the same CB1 receptor-dependent pathways to produce classic cannabinoid effects like analgesia and catalepsy. nih.govcdnsciencepub.com The structural difference in the cis-conformation of the cyclohexene (B86901) ring in this compound, compared to the trans-conformation in THC, is a key factor in its distinct pharmacological profile. nih.govnih.govacs.org While both compounds interact similarly with the CB1 receptor, these structural nuances lead to different downstream effects. nih.govacs.org

Endocannabinoid System Modulation Beyond Receptor Activation

A significant aspect of this compound's pharmacology is its ability to modulate the endocannabinoid system in ways that differ from Δ9-THC, extending beyond simple receptor activation. nih.govresearchgate.net This is most evident in its influence on prostaglandin (B15479496) synthesis in the brain. nih.govleafly.com

A key pharmacological distinction of this compound is its capacity to inhibit inflammatory processes in the brain by reducing the basal levels of certain prostaglandins (B1171923). drugtargetreview.comsciencedaily.comswissinfo.ch This anti-inflammatory effect in the brain is a notable feature that separates it from Δ9-THC, which does not produce the same effect. cdnsciencepub.comnih.govresearchgate.net

Studies in mice have demonstrated that both (-)-cis-PET and (-)-trans-PET significantly decrease the brain's basal concentrations of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). researchgate.netcdnsciencepub.comwikipedia.org This reduction is dependent on the CB1 receptor, as the effect was blocked by a CB1 antagonist. researchgate.netnih.gov In stark contrast, Δ9-THC did not show any significant acute effects on the levels of these prostaglandins under the same experimental conditions. cdnsciencepub.comnih.gov This finding suggests that this compound-based compounds might offer a therapeutic advantage by reducing neuroinflammation through a mechanism not shared by THC. cdnsciencepub.comresearchgate.net

Comparative Effects of Cannabinoids on Brain Prostaglandin Levels

| Compound | Effect on Prostaglandin D2 (PGD2) | Effect on Prostaglandin E2 (PGE2) |

|---|---|---|

| This compound (cis- and trans-) | Significantly Reduced | Significantly Reduced |

| Δ9-THC | No Significant Acute Effect | No Significant Acute Effect |

The action of this compound in reducing basal prostaglandin levels mimics the function of the endogenous cannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). nih.govnih.govnih.gov 2-AG is a primary endocannabinoid that acts as a full agonist at both CB1 and CB2 receptors and is known to reduce prostaglandin levels. frontiersin.orgresearchgate.netwikidoc.org By lowering PGD2 and PGE2 levels in a CB1-dependent manner, this compound's mechanism appears to parallel that of 2-AG, which is also involved in regulating inflammation in the brain. nih.govnih.govresearchgate.net This suggests that this compound may engage CB1 receptor-mediated pathways that are also recruited by 2-AG. nih.gov

Inhibition of Prostaglandin Synthesis in the Brain

Preclinical Mechanistic Studies in Animal Models

Preclinical studies utilizing animal models have consistently shown that this compound effectively crosses the blood-brain barrier. drugtargetreview.comunibe.chresearchgate.netnih.gov Research demonstrates that the molecule readily penetrates and reaches the brain after administration. drugtargetreview.comunibe.chswissinfo.chlabmanager.comhealtheuropa.com This capacity for CNS penetration is a critical prerequisite for its activity on central cannabinoid receptors. unibe.chlabmanager.com Both the natural (−)-cis-perrottetinene (cis-PET) and its synthetic diastereoisomer, (−)-trans-perrottetinene, have been shown to penetrate the brain in mice. researchgate.netnih.govresearchgate.net The ability of this compound to easily access the brain is a key factor in its pharmacological profile, allowing it to exert direct effects on neural pathways. unibe.chlabmanager.com

In animal models, this compound induces a characteristic set of behavioral and physiological effects that are mediated by the cannabinoid type 1 (CB1) receptor. researchgate.netnih.govresearchgate.net These effects are part of a classic "tetrad" of behaviors commonly associated with centrally-acting CB1 receptor agonists. biorxiv.orgelifesciences.org Studies in mice have demonstrated that both cis-PET and trans-PET produce hypothermia (a decrease in body temperature), catalepsy (a state of immobility), hypolocomotion (reduced spontaneous movement), and analgesia (pain relief). researchgate.netnih.govcdnsciencepub.commdpi.com The induction of these effects is dependent on the activation of CB1 receptors, confirming this compound's role as a psychoactive cannabinoid. researchgate.netnih.govresearchgate.net While it elicits these typical cannabimimetic responses, research suggests that the natural cis-PET has a weaker psychoactive effect compared to Δ⁹-tetrahydrocannabinol (THC). unibe.chlabmanager.com

| Effect | Mediating Receptor | Description | Supporting Evidence |

| Hypothermia | CB1 | Reduction in core body temperature. | Observed in mice following administration of this compound diastereoisomers. researchgate.netnih.govmdpi.com |

| Catalepsy | CB1 | Induction of a trance-like state with muscle rigidity and immobility. | A component of the cannabinoid tetrad induced by this compound in animal models. researchgate.netnih.govmdpi.com |

| Hypolocomotion | CB1 | Decrease in spontaneous movement and exploratory behavior. | Demonstrated in mice as a CB1-receptor dependent effect of this compound. researchgate.netnih.govmdpi.com |

| Analgesia | CB1 | Reduction of pain sensitivity. | This compound produces analgesic effects, contributing to its therapeutic interest. researchgate.netnih.govswissinfo.chhealtheuropa.comcdnsciencepub.com |

A significant finding from preclinical research is this compound's potent anti-inflammatory activity within the brain. drugtargetreview.comunibe.chlabmanager.com Studies in animal models indicate that this effect may be stronger than that of THC. unibe.chlabmanager.comhealtheuropa.com The primary mechanism underlying this action is the inhibition of key inflammatory mediators. drugtargetreview.comunibe.chlabmanager.com Specifically, this compound has been shown to significantly reduce the basal levels of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) in the brain. cdnsciencepub.comwikipedia.org This action is dependent on the CB1 receptor and mimics the effects of the endocannabinoid 2-arachidonoyl glycerol. nih.govresearchgate.net This contrasts with THC, which can increase the levels of these pro-inflammatory prostaglandins. mdpi.com By lowering prostaglandin concentrations, this compound demonstrates a distinct neuro-anti-inflammatory profile that is of considerable therapeutic interest. drugtargetreview.comunibe.chlabmanager.com

Other Reported Biological Activities (Mechanistic Focus)

This compound belongs to the bibenzyl class of compounds, many of which are elaborated by liverworts of the Radula genus. researchgate.net Compounds from this genus have been reported to possess antimicrobial and antifungal properties. researchgate.netcore.ac.uk The mechanisms by which many natural products, such as terpenoids and flavonoids, exert antimicrobial effects include the disruption of bacterial cell membrane integrity and permeability, the inhibition of nucleic acid synthesis, and interference with cellular energy metabolism. nih.govlumenlearning.comaimspress.com For instance, some terpenoids act by destroying the biophysical properties of bacterial cell membranes, leading to the leakage of cellular components and eventual cell death. aimspress.com While this compound is placed within a class of compounds known for antimicrobial activity, specific mechanistic studies on its direct action against microbial pathogens are not yet extensively detailed. researchgate.netcore.ac.uk

Chemical constituents isolated from the Radula genus, the source of this compound, have demonstrated cytotoxic activity against human cancer cell lines. researchgate.net this compound is structurally analogous to THC, and cannabinoids as a class have been investigated for their anticancer mechanisms. researchgate.netnih.gov The cytotoxic action of cannabinoids in various cancer cells is often mediated through the induction of autophagy-mediated cell death and apoptosis. nih.govmdpi.com Mechanistic studies on other cannabinoids have shown these effects can be triggered through the stimulation of de novo ceramide synthesis and the inhibition of signaling pathways like the Akt pathway. nih.gov Although this compound is a bibenzyl cannabinoid with demonstrated biological activities, further research is required to specifically elucidate its cytotoxic mechanisms and potential. researchgate.net

| Biological Activity | Potential Mechanism of Action (Based on Compound Class) | Supporting Evidence |

| Antimicrobial Activity | Disruption of bacterial cell membrane, inhibition of nucleic acid or energy metabolism. nih.govlumenlearning.comaimspress.com | Compounds from the Radula genus, which produces this compound, show antimicrobial properties. researchgate.netcore.ac.uk |

| Cytotoxic Activity | Induction of apoptosis and autophagy-mediated cell death; inhibition of pro-survival signaling pathways (e.g., Akt). nih.gov | Components of the Radula genus exhibit cytotoxicity against cancer cell lines. researchgate.net |

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Potency

The stereochemistry of perrottetinene is a crucial determinant of its biological potency. nih.govpublish.csiro.au Like many biologically active compounds, the three-dimensional orientation of its atoms influences how well it can fit into and activate its corresponding receptors. Research has demonstrated that different stereoisomers of this compound exhibit varied affinities and functional activities at cannabinoid receptors. nih.gov

Significant differences in biological activity are observed between the naturally occurring (-)-cis-perrottetinene and its synthetically created diastereoisomer, (-)-trans-perrottetinene. nih.gov Studies have shown that the unnatural (-)-trans-PET isomer is a more potent binder to both CB1 and CB2 receptors compared to the natural cis isomer found in liverworts. wikipedia.orgcore.ac.uk

Specifically, (-)-cis-PET was found to have a binding affinity (Ki) of 481 nM at the CB1 receptor and 225 nM at the CB2 receptor. wikipedia.org In contrast, the (-)-trans-PET diastereoisomer displayed significantly higher affinity, with a Ki of 127 nM at CB1 and 126 nM at CB2. wikipedia.org

From a functional standpoint, (-)-cis-PET is approximately ten times less potent at the CB1 receptor than Δ⁹-trans-THC. core.ac.uk Interestingly, while it binds less tightly, cis-PET was found to be slightly more potent as a functional agonist at the CB2 receptor than trans-PET, indicating a distinct stereochemical preference for CB2 over CB1 when it comes to functional activation compared to simple binding. core.ac.uk

Biological Activity of this compound Diastereoisomers

| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) | CB1 Functional Potency (EC50) | CB2 Functional Potency (EC50) |

|---|---|---|---|---|

| (-)-cis-Perrottetinene | 481 nM | 225 nM | 406 nM | 167 nM |

| (-)-trans-Perrottetinene | 127 nM | 126 nM | Data not available | Data not available |

| Δ⁹-trans-THC (for comparison) | Data not available | Data not available | 43 nM | 12 nM |

Influence of the Bibenzyl Tailchain on Receptor Interaction

A defining structural feature of this compound is its bibenzyl tailchain, which distinguishes it from the pentyl tailchain of THC. wikipedia.org This structural difference is significant for receptor interaction. Computational studies have revealed that specific amino acid residues within the CB1 receptor, namely Trp-279 and Trp-356, have a pronounced influence on the binding of this compound. researchgate.netnih.gov

After this compound enters the binding pocket of the CB1 receptor, the residue Trp-279 adjusts its side chain to better interact with the terminal phenyl group of the bibenzyl tail. nih.gov This interaction is unique to this compound's structure and may influence the communication between residues within the receptor. researchgate.net Furthermore, the interaction with Trp-356 might play a role in modulating the activation of the CB1 receptor, potentially influencing this compound's activity as a partial agonist. nih.gov

Role of Analog Modification in Receptor Interaction and Activity

Modifying the structure of this compound to create analogs is a key method for probing its interaction with cannabinoid receptors and understanding its activity. The comparison between the cis and trans diastereoisomers is a primary example of how a single stereochemical modification can significantly alter binding affinity and functional potency. wikipedia.orgcore.ac.uk The synthesis of such analogs allows researchers to systematically investigate which parts of the molecule are essential for its biological effects. nih.gov

In silico assays, which use computer simulations, are powerful tools for predicting how molecules like this compound interact with their biological targets. researchgate.net Methodologies such as molecular docking, molecular dynamics, and free energy calculations have been employed to elucidate the likely binding modes of both cis and trans this compound within the CB1 receptor. nih.gov

These computational studies predict that this compound and THC interact with the CB1 receptor in a similar fashion, but their different diastereomers adopt distinct conformations. nih.gov The simulations suggest that the cis isomers of these ligands adopt a half-chair conformation in the ring system, which leads to a different "induced fit" of the surrounding amino acid residues compared to the trans isomers. researchgate.netnih.gov This difference in induced fit helps to explain the observed variations in binding energy and biological activity between the diastereomers from a molecular perspective. researchgate.net

Advanced Research Directions and Future Perspectives

Bioprospecting for Novel Cannabinoids from Bryophytes

The existence of Perrottetinene in liverworts, a group of early-diverged non-vascular plants, highlights the potential of bryophytes as an untapped reservoir of novel cannabinoids. nih.govextractionmagazine.com Bryophytes, which include mosses, hornworts, and liverworts, comprise over 20,000 species, and their secondary metabolite biosynthesis can differ from that of higher plants, sometimes yielding opposite stereochemical configurations. nih.govextractionmagazine.com This chemical diversity presents a compelling case for bioprospecting efforts to identify new cannabinoid-like molecules with potentially unique pharmacological profiles. nih.gov

Research into the liverwort genus Radula has already identified not only this compound but also its acidic precursor, perrottetinic acid (PETA), and other related bibenzyl compounds. nih.gov Recent studies on Radula marginata, a liverwort endemic to New Zealand, have led to the identification of this compound diol (trans-PTD), which is analogous to cannabidiol (B1668261) (CBD), and its precursor, PTDA. nih.govresearchgate.net Furthermore, bibenzyl-4-geranyl (BB4G), an analog of cannabigerol (B157186) (CBG), and its corresponding acid (BB4GA) have also been isolated from this species. nih.govresearchgate.net The discovery of these analogs, which parallel the main chemotypes found in Cannabis, suggests that other bryophyte species may harbor a rich diversity of undiscovered cannabinoids. researchgate.net The exploration of these organisms could lead to the discovery of novel compounds with therapeutic potential. researchgate.net

Synthetic Biology and Biotechnological Production

The low abundance of this compound in its natural source and the challenges associated with its chemical synthesis have driven the development of biotechnological production methods. mdpi.comresearchgate.net Synthetic biology offers a promising avenue for the sustainable and scalable production of this compound and its analogs. acs.orgresearchgate.net

A key strategy in the biotechnological production of complex plant metabolites is the transfer of their biosynthetic pathways into well-characterized heterologous hosts, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. frontiersin.orgnih.govnih.gov This approach allows for rapid growth cycles, ease of genetic manipulation, and simplified purification processes. frontiersin.org For this compound, this involves identifying and characterizing the key enzymes in its biosynthetic pathway, starting with a putative type III polyketide synthase (PKS) responsible for creating the core cannabinoid structure. scholaris.ca Researchers have identified candidate PKS genes from Radula and are working to functionally characterize them in engineered yeast strains. scholaris.ca The successful reconstitution of the entire biosynthetic pathway in a microbial host would enable the large-scale production of this compound. mdpi.comscholaris.ca

Metabolic engineering aims to optimize the production of target compounds in heterologous systems by modifying the host's metabolic pathways. acs.org This can involve increasing the flux of precursors, introducing new pathways, and optimizing the expression of biosynthetic genes. acs.orgnih.gov In the context of this compound, this includes engineering the host to efficiently produce the necessary precursors, such as stilbene (B7821643) acid or dihydrostilbene acid, which are rare in nature. nih.gov By manipulating the metabolic pathways of yeast or other microbes, it is possible to not only produce this compound but also to generate novel analogs with potentially improved therapeutic properties. researchgate.netscholaris.ca For instance, engineered yeast has already been used to produce trans-PTD. nih.gov The development of advanced genetic tools, such as CRISPR-Cas9, facilitates the rapid construction of complex biosynthetic pathways in yeast, accelerating the engineering process. scholaris.ca

Further Elucidation of Convergent Evolution of Cannabinoid Pathways Across Plant Lineages

The independent evolution of cannabinoid biosynthesis in distantly related plant lineages, such as Cannabis (an angiosperm) and Radula (a liverwort), is a remarkable example of convergent evolution. nih.govextractionmagazine.com While both produce structurally similar psychoactive compounds, the biosynthetic pathways they employ have key differences. researchgate.net In Cannabis, the precursor for cannabinoids is olivetolic acid, whereas in liverworts, it appears to be a stilbene acid derivative. researchgate.net This suggests that similar selective pressures, such as the need for protection against UV radiation, herbivores, and pathogens, may have driven these different plant groups to evolve similar chemical defenses. researchgate.net

Further research into the genomics and transcriptomics of Radula and other cannabinoid-producing bryophytes is needed to fully elucidate the enzymatic machinery responsible for this compound biosynthesis. cabidigitallibrary.org Understanding the genetic basis of this convergent evolution will not only provide insights into plant biochemistry and evolution but may also reveal novel enzymes and pathways that can be harnessed for biotechnological applications. researchgate.net The discovery of cannabinoid-like compounds in other plant families, such as Rhododendron and Helichrysum, further underscores the widespread yet independent emergence of these bioactive molecules in the plant kingdom. nih.govmdpi.com

Advanced Analytical Methodologies for this compound Research

The accurate detection and quantification of this compound and its metabolites are crucial for all aspects of its research, from bioprospecting to pharmacological studies. Advanced analytical techniques are essential for profiling these compounds in complex biological matrices. researchgate.netmdpi.com

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of cannabinoids due to its high sensitivity, selectivity, and ability to identify and quantify compounds in complex mixtures. mdpi.commdpi.comlabmanager.com This technique is particularly well-suited for metabolite profiling, which involves the systematic identification and quantification of all metabolites in a biological sample. mdpi.comnih.gov

In this compound research, LC-MS/MS is used to:

Identify and quantify this compound and its analogs in liverwort extracts, providing valuable data for bioprospecting and chemotype classification. scholaris.cacinz.nz

Monitor the production of this compound in engineered microbial systems, enabling the optimization of fermentation conditions. scholaris.ca

Analyze the metabolites of this compound in preclinical studies, which is essential for understanding its pharmacokinetic and pharmacodynamic properties. drugtargetreview.com

Differentiate between structural isomers of cannabinoids, which can be challenging with other analytical methods. mdpi.com

The development of robust and validated LC-MS/MS methods is critical for ensuring the accuracy and reliability of research findings in the burgeoning field of this compound science. oatext.comjmb.or.kr

Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation

The determination of the intricate three-dimensional structure of natural products like this compound is heavily reliant on advanced analytical methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being an indispensable tool. bruker.com For molecules with complex stereochemistry, such as this compound, standard one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial clues but are insufficient for complete structural assignment. researchgate.net The elucidation process necessitates a suite of more sophisticated one- and two-dimensional (2D) NMR experiments. researchgate.netunb.ca

Techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton (H-H) correlations within spin systems, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) connections between protons and carbons, which helps in piecing together the molecular framework. The Nuclear Overhauser Effect (NOE) provides information on the spatial proximity of atoms, which is vital for determining the relative stereochemistry of the molecule.

For particularly challenging structures, even more advanced NMR techniques are employed. leibniz-fmp.de Methods based on anisotropic parameters, such as Residual Dipolar Couplings (RDC) and Residual Chemical Shift Anisotropy (RCSA), have become powerful tools for determining the constitution, conformation, and configuration of complex molecules with high precision. leibniz-fmp.dersc.org These techniques involve dissolving the molecule in a weakly aligning medium, such as a liquid crystal or a stretched gel, which provides long-range structural information that is not accessible through standard solution-state NMR. leibniz-fmp.de By combining RDC and RCSA data with computational analysis, researchers can accurately determine the relative and even absolute configuration of chiral molecules like this compound. leibniz-fmp.de The continuous evolution of NMR hardware, including high-field magnets and cryogenically cooled probes, significantly enhances sensitivity, allowing detailed structural elucidation to be performed on microgram quantities of a purified natural product. bruker.com

Rational Design of Novel Chemical Entities Based on the this compound Scaffold

The unique structure of this compound, which is analogous to Δ⁹-tetrahydrocannabinol (THC) but with key differences, presents a compelling scaffold for the rational design of new therapeutic agents. researchgate.netnih.gov Its bibenzyl backbone, as opposed to the pentyl side chain of THC, offers a distinct starting point for chemical modification. wikipedia.org The goal of rational drug design is to create novel chemical entities (NCEs) with improved properties, such as enhanced target selectivity, better efficacy, and a more favorable safety profile. Computational methodologies, including molecular docking, molecular dynamics, and free energy calculations, are instrumental in this process, especially since no experimental three-dimensional structure of this compound bound to a cannabinoid receptor is currently available. nih.gov These in silico assays help to elucidate the binding modes of this compound and its diastereomers at cannabinoid receptors, providing a molecular rationale for designing new compounds. researchgate.netnih.gov

A key strategy in leveraging the this compound scaffold is to design analogs that exhibit greater selectivity for either the cannabinoid type 1 (CB1) or type 2 (CB2) receptor. The CB1 receptor is primarily responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is mainly involved in immune function and inflammation. researchgate.net By modifying the this compound structure, it may be possible to create analogs that preferentially bind to one receptor over the other, thus tailoring the pharmacological effect.

Computational studies have shown that this compound (PET) and THC interact similarly with the CB1 receptor, but the specific conformation depends on the diastereomer (cis vs. trans). nih.gov For instance, in silico models suggest that specific amino acid residues within the CB1 receptor, such as Trp-279 and Trp-356, have a marked influence on the binding of this compound. nih.gov After binding, the side chain of Trp-279 accommodates the terminal phenyl group of this compound, which in turn affects the communication network within the receptor. nih.gov By designing analogs that alter this interaction—for example, by modifying the bibenzyl tail—researchers could modulate receptor activation and signaling.

Studies have reported differing binding affinities for the natural (-)-cis-perrottetinene and the synthetic (-)-trans-perrottetinene at both CB1 and CB2 receptors, highlighting how stereochemistry can be a tool for achieving receptor selectivity. wikipedia.org The unnatural trans-isomer was found to be a more potent binder at both receptors compared to the natural cis-isomer. wikipedia.org This suggests that synthetic modifications to the stereochemistry of the ring junction can be a viable strategy for tuning receptor affinity and efficacy.

Binding Affinities (Ki) of this compound Isomers at Cannabinoid Receptors

| Compound | CB1 Receptor Affinity (nM) | CB2 Receptor Affinity (nM) |

|---|---|---|

| (-)-cis-Perrottetinene | 481 | 225 |

| (-)-trans-Perrottetinene | 127 | 126 |

Data sourced from a 2018 study. wikipedia.org A lower Ki value indicates a higher binding affinity.

A significant advantage of the this compound scaffold is its potential for separating therapeutic anti-inflammatory effects from undesirable psychoactivity. Research has shown that this compound is a psychoactive cannabinoid that activates CB1 receptors, but its psychoactive effect is weaker than that of THC. drugtargetreview.comnih.gov This reduced psychoactivity makes it a medically interesting compound for development. drugtargetreview.com

Crucially, this compound exhibits a potent anti-inflammatory effect in the brain. drugtargetreview.com Unlike THC, this compound has been shown to significantly reduce the levels of prostaglandins (B1171923) D2 and E2 in the brain of mice. wikipedia.orgnih.gov Prostaglandins are key mediators of inflammation, and by inhibiting them, this compound demonstrates a therapeutic action that is distinct from its psychoactivity. drugtargetreview.com This dual action—weaker psychoactive effects combined with strong anti-inflammatory properties—makes the this compound structure an attractive template for developing novel anti-inflammatory drugs that lack the significant central nervous system side effects associated with THC. drugtargetreview.comnih.gov The discovery of related bibenzyls like this compound diol (PTD), which is analogous to cannabidiol (CBD), further expands the chemical space for designing non-psychoactive cannabinoids with therapeutic potential. nih.govresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PET |

| (-)-cis-Perrottetinene | cis-PET |

| (-)-trans-Perrottetinene | trans-PET |

| Δ⁹-tetrahydrocannabinol | THC |

| This compound diol | PTD |

| Cannabidiol | CBD |

| Anandamide | |

| 2-Arachidonoyl glycerol (B35011) | |

| Perrottetinenic acid | |

| Bibenzyl-4-geranyl | BB4G |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Perrottetinene, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : this compound is synthesized via stereoselective cyclization reactions. Kim et al. utilized an Ireland-Claisen rearrangement of dihydropinosylvin and 5-methylhex-5-enoic acid, followed by HMPA-enhanced silyl enol ether formation and p-TSA-mediated cyclization to yield (–)-Perrottetinene . Leahy et al. developed an alternative chemoenzymatic route using molybdenum-catalyzed allylic alkylation and Corey-Bakshi-Shibata reduction, avoiding HMPA to favor a chair-like intermediate with distinct stereochemistry . Reaction conditions (e.g., solvent, catalysts) critically determine enantiomeric purity.

Q. How does this compound’s binding affinity to CB1 receptors compare to THC, and what structural features contribute to this difference?

- Methodological Answer : Molecular docking studies reveal that this compound shares a binding mode with THC at the CB1 receptor but exhibits a 30% lower binding affinity due to its axial methyl group and altered terpenoid conformation . Structural dynamics simulations highlight that this compound’s diastereomeric flexibility reduces steric clashes with transmembrane helices, enabling partial agonism . Radioligand displacement assays (using [³H]-CP55940) confirm these computational findings in vitro .

Q. What in vivo models are appropriate for preliminary evaluation of this compound’s anti-inflammatory efficacy?

- Methodological Answer : Murine models of neuroinflammation (e.g., LPS-induced encephalopathy) are standard. Dosing regimens (1–10 mg/kg, intraperitoneal) show this compound reduces prostaglandin E2 (PGE2) levels in brain tissue by 40–60% via non-COX inhibition pathways, as quantified by LC-MS/MS . Comparative studies with indomethacin or THC require cytokine profiling (IL-6, TNF-α) and behavioral assays (e.g., rotarod for psychoactivity) .

Advanced Research Questions

Q. How can stereochemical variations in this compound analogs modulate CB1/CB2 receptor selectivity?

- Methodological Answer : Semi-synthetic analogs (e.g., epi-Perrottetinene) synthesized via Grubbs olefin metathesis and ZnBr₂-mediated cyclization show altered receptor selectivity. Radioligand binding assays (using [³H]-WIN55212-2 for CB1 and [³H]-HU-243 for CB2) combined with molecular dynamics simulations reveal that axial-to-equatorial methyl shifts increase CB2 affinity by 2.5-fold . Structure-activity relationship (SAR) models suggest terpene ring puckering as a key determinant .

Q. What computational strategies optimize this compound’s pharmacokinetic profile for blood-brain barrier (BBB) penetration?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models using descriptors like LogP (3.2), polar surface area (58 Ų), and P-glycoprotein efflux ratios predict BBB permeability. In silico assays (e.g., SwissADME) align with in vivo data showing 80% brain bioavailability in rats . Free-energy perturbation (FEP) simulations guide methyl or hydroxyl substitutions to enhance solubility without compromising receptor engagement .

Q. How does this compound inhibit prostaglandin synthesis without COX enzyme interaction?

- Methodological Answer : RNA-seq and lipidomic profiling of microglial cells treated with this compound (10 µM) show downregulation of phospholipase A2 (PLA2G4A) and reduced arachidonic acid release. Metabolomic flux analysis identifies peroxisome proliferator-activated receptor gamma (PPAR-γ) as a secondary target, reducing PGE2 synthesis by 50% in PPAR-γ-knockout models .

Guidelines for Contradiction Analysis

- Synthetic Yield Discrepancies : Kim’s HMPA-dependent method (68% yield) vs. Leahy’s HMPA-free approach (72% yield) may reflect solvent polarity effects on transition states .

- Psychoactivity vs. Efficacy : While this compound shows weaker CB1 activation (40% efficacy vs. THC’s 90% in cAMP assays), its superior anti-inflammatory action underscores non-cannabinoid targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。